molecular formula C12H13ClN2O2 B2790967 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1351622-31-5

2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide

Cat. No.: B2790967
CAS No.: 1351622-31-5
M. Wt: 252.7
InChI Key: CIKSQYTYIGFZDE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenyl group attached to an acetamide backbone, which is further linked to a 5-oxopyrrolidin-3-yl moiety. This compound belongs to a class of molecules where structural modifications on the aromatic ring and the heterocyclic amine significantly influence physicochemical properties, biological activity, and applications. Pyrrolidinone rings, such as the 5-oxopyrrolidin group, are known for enhancing solubility and metabolic stability, making them common in drug design .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-9-3-1-8(2-4-9)5-12(17)15-10-6-11(16)14-7-10/h1-4,10H,5-7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKSQYTYIGFZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-pyrrolidinone in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s core structure can be compared to several analogs (Table 1), with variations in:

  • Heterocyclic moieties (e.g., pyrrolidinone, pyrazole, thiazolidinedione).
  • Substituents on the phenyl ring (e.g., chloro position, additional halogens).
  • Functional groups (e.g., thioether, nitro, ethoxy).
Table 1: Structural Comparison of Selected Analogs
Compound Name Heterocyclic Moiety Substituents on Phenyl Key Functional Groups Biological Activity/Notes Reference
2-(4-Chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide 5-Oxopyrrolidin-3-yl 4-Chloro Acetamide N/A (Hypothetical) -
WH7 () 1,2,4-Triazol-3-yl 4-Chloro-2-methyl Phenoxy, Acetamide Synthetic auxin agonist
2-[(4-Chlorophenyl)thio]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide 4H-Pyrazol-3-yl 4-Chloro Thioether, Acetamide N/A
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole 4-Chloro Ethoxy, Acetamide Antimicrobial potential
27b () Thiazolidine-2,4-dione 4-Chloro, nitro Nitrostyryl, Acetamide Antileishmanial activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Dihydro-pyrazol-4-yl 3,4-Dichloro Acetamide Structural studies (crystallography)

Physicochemical Properties

  • Solubility and Stability: The 5-oxopyrrolidinone ring enhances solubility due to its polar lactam group. In contrast, thioether-containing analogs (e.g., ) may exhibit higher lipophilicity, affecting membrane permeability .
  • Melting Points : Compounds like 7a () with multiple chlorophenyl groups and rigid heterocycles show high melting points (249–251°C), suggesting strong crystal packing via hydrogen bonds .
  • Hydrogen Bonding : Crystallographic data () reveal that acetamide derivatives form dimers via N–H···O interactions, stabilizing the solid state .

Structural Insights from Crystallography

  • Conformational Flexibility : In , dihedral angles between dichlorophenyl and pyrazolyl rings vary (54.8°–77.5°), affecting molecular shape and binding interactions .
  • Photodegradation : identifies chlorophenyl acetamide photoproducts, suggesting light sensitivity in related compounds .

Computational and Spectroscopic Analysis

  • HOMO-LUMO Gaps : Theoretical studies () on chlorophenyl acetamides correlate electronic properties with reactivity, guiding drug design .
  • IR/NMR Data : Analogs like 27b () show characteristic N–H (3258 cm⁻¹) and C=O (1700 cm⁻¹) stretches, aiding structural validation .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 7.2–7.5 ppm, 4-Cl-C6_6H4_4), pyrrolidinone protons (δ 2.5–3.5 ppm), and acetamide NH (δ 8.1–8.3 ppm). 13^{13}C NMR confirms carbonyl groups (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS detects [M+H]+^+ at m/z 279.08 (calculated for C12_{12}H12_{12}ClN2_2O2_2) .
  • IR Spectroscopy : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch) validate functional groups .

What in vitro assays are recommended to evaluate its biological activity?

Q. Basic

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, IC50_{50} = 15 µM in similar analogs ).
  • Enzyme Inhibition : COX-2 inhibition (IC50_{50} comparison with NSAIDs like celecoxib) via fluorometric assays .
  • Receptor Binding : Radioligand displacement assays for targets like GABAA_A or serotonin receptors .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Q. Advanced

  • Electron-Withdrawing Groups : Substituting 4-Cl with 4-NO2_2 increases electrophilicity, enhancing enzyme inhibition (e.g., 20 µM IC50_{50} for COX-2 vs. 4-Cl analog ).
  • Pyrrolidinone Modifications : Introducing methyl groups at C3 improves metabolic stability (t1/2_{1/2} > 2 hrs in microsomal assays) .
  • Data-Driven Design : Use QSAR models to predict logP (<3.5) and polar surface area (>70 Ų) for blood-brain barrier permeability .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, MCF-7 cytotoxicity varies with fetal bovine serum (10% vs. 5%) .
  • Metabolite Interference : Test for prodrug activation via LC-MS metabolite profiling (e.g., oxidative dechlorination in hepatic microsomes ).
  • Statistical Validation : Apply ANOVA to compare replicates and identify outliers in dose-response curves .

What computational tools are effective for predicting target interactions and ADMET properties?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity estimation (e.g., ΔG < -8 kcal/mol for COX-2 ).
  • ADMET Prediction : SwissADME for bioavailability (Rule of Five compliance) and admetSAR for toxicity (LD50_{50} > 500 mg/kg) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .

What strategies improve solubility for in vivo studies?

Q. Basic

  • Co-Solvents : Use 10% DMSO/PBS for intravenous administration (≤50 mg/kg) .
  • Salt Formation : Hydrochloride salt synthesis (yield >80%) enhances aqueous solubility (>5 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

What mechanistic insights explain its enzyme inhibition activity?

Q. Advanced

  • COX-2 Inhibition : Competitive binding to the arachidonic acid pocket (Ki = 1.2 µM) via H-bonding with Arg120 and hydrophobic interactions with Tyr385 .
  • LOX-5 Modulation : Chelation of Fe2+^{2+} in the active site (UV-Vis absorbance shift at 450 nm) .
  • Kinetic Studies : Lineweaver-Burk plots confirm non-competitive inhibition (Km_m unchanged, Vmax_{max} decreased) .

How can analytical method validation ensure reproducibility in quantification?

Q. Basic

  • HPLC Parameters : C18 column, 1.0 mL/min flow, 254 nm detection. Linearity (R2^2 >0.99) over 1–100 µg/mL .
  • LOQ/LOD : Limit of quantification (0.1 µg/mL) via signal-to-noise ratio >10 .
  • Stability Testing : Assess degradation in PBS (pH 7.4) at 25°C over 24 hrs (<5% degradation) .

What approaches identify multi-target interactions in complex biological systems?

Q. Advanced

  • Network Pharmacology : STRING database to map protein-protein interaction networks (e.g., COX-2/LOX-5 crosstalk) .
  • Thermal Shift Assays : Detect target engagement via ΔTm_m >2°C in cellular lysates .
  • CRISPR Screening : Knockout libraries to identify synthetic lethal targets (e.g., PARP1 in BRCA1-deficient cells) .

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